4-(3,5-Dimethylphenyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

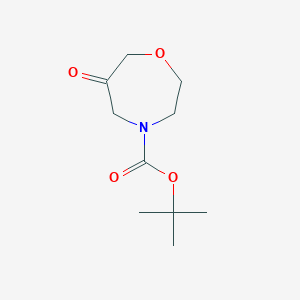

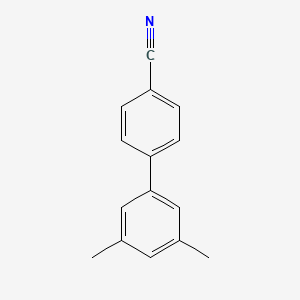

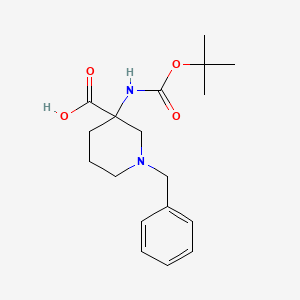

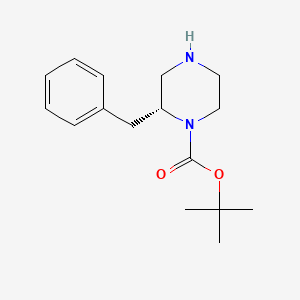

“4-(3,5-Dimethylphenyl)benzonitrile” is a chemical compound with the molecular formula C15H13N . It has a molecular weight of 207.27 .

Molecular Structure Analysis

The molecular structure of “4-(3,5-Dimethylphenyl)benzonitrile” has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes .

Scientific Research Applications

Proton Transfer Reactions : Research by Süttinger and Strohbusch (1984) explored the proton transfer reactions between substituted phenols and acridine orange in benzonitrile solution. They found that these reactions are exothermic and that the acidity of phenols has a significant effect in benzonitrile compared to aqueous solutions (Süttinger & Strohbusch, 1984).

Charge-Transfer Dynamics : Rhinehart, Challa, and McCamant (2012) conducted a study on 4-(Dimethylamino)benzonitrile, examining its charge-transfer dynamics using ultraviolet femtosecond stimulated Raman spectroscopy. Their findings contribute to understanding the complex mechanism of charge transfer in such compounds (Rhinehart, Challa, & McCamant, 2012).

Electrolyte Additive in Batteries : Huang et al. (2014) discovered that 4-(Trifluoromethyl)-benzonitrile can be used as a novel electrolyte additive for high voltage lithium-ion batteries, enhancing the cyclic stability and capacity retention (Huang et al., 2014).

Cyclotrimerization Process : Davies et al. (1997) studied the inhibition of cyclotrimerization of benzonitrile, suggesting a mechanism for the process. Their work contributes to the understanding of the chemical behavior and potential applications of benzonitrile derivatives (Davies et al., 1997).

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling "4-(3,5-Dimethylphenyl)benzonitrile" . It is also recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Mechanism of Action

Target of Action

It is a key intermediate in the synthesis of rilpivirine , a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV-1 . The primary target of Rilpivirine is the reverse transcriptase enzyme of HIV-1 .

Mode of Action

In the context of rilpivirine synthesis, it reacts with other compounds to form the final active molecule .

Biochemical Pathways

As a precursor to rilpivirine, it contributes to the inhibition of the reverse transcriptase enzyme, thereby preventing the replication of hiv-1 .

Pharmacokinetics

As a precursor in the synthesis of rilpivirine, its properties would be transformed during the synthesis process .

Result of Action

Its role as a precursor in the synthesis of rilpivirine contributes to the overall antiviral effect of the final compound .

Action Environment

Factors such as temperature, ph, and solvent can affect its reactivity and stability during the synthesis of rilpivirine .

properties

IUPAC Name |

4-(3,5-dimethylphenyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N/c1-11-7-12(2)9-15(8-11)14-5-3-13(10-16)4-6-14/h3-9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRXGVDHXCUMXEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=CC=C(C=C2)C#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80648722 |

Source

|

| Record name | 3',5'-Dimethyl[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,5-Dimethylphenyl)benzonitrile | |

CAS RN |

935552-89-9 |

Source

|

| Record name | 3',5'-Dimethyl[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(6-Amino-3-pyridazinyl)methyl]benzonitrile](/img/structure/B1343942.png)

![2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-Trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid;hydrate](/img/structure/B1343955.png)

![(R)-4-Benzyl-[1,4]oxazepan-6-ol](/img/structure/B1343959.png)